molecular formula C17H11Cl2F3N2O4S B2954783 3-(trifluoromethyl)phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate CAS No. 321522-19-4

3-(trifluoromethyl)phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate

Cat. No.: B2954783
CAS No.: 321522-19-4
M. Wt: 467.24
InChI Key: UJWIODLHJQZXCI-UHFFFAOYSA-N
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Description

“3-(trifluoromethyl)phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate” is a chemical compound . It is also known as Benzenesulfonic acid, 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-, 3-(trifluoromethyl)phenyl ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on certain chemical databases .

Scientific Research Applications

Catalysis and Synthesis

  • The compound has been used in the context of catalysis, particularly in the synthesis of pyrazole derivatives. One study demonstrated the use of related catalysts for the efficient synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), highlighting the advantages such as excellent yields, simplicity, and eco-friendliness of the reaction conditions (Karimi-Jaberi et al., 2012).

Anti-Inflammatory and Analgesic Properties

  • Research into celecoxib derivatives, which share a structural motif with the compound , has shown that these derivatives possess significant anti-inflammatory and analgesic activities. One study found that such a derivative did not cause tissue damage in liver, kidney, colon, and brain, suggesting its potential as a therapeutic agent (Ş. Küçükgüzel et al., 2013).

Antihyperglycemic Agents

  • The compound's framework has been explored in the development of antihyperglycemic agents. A study detailed the synthesis and structure-activity relationship of derivatives leading to the discovery of potent antihyperglycemic agents, demonstrating their efficacy in diabetic mice models (K. Kees et al., 1996).

Anticancer Properties

  • There is ongoing research into the anticancer properties of derivatives. A novel series of derivatives was synthesized and showed promising anti-inflammatory activity and minimal ulcerogenic effects, suggesting their potential in cancer therapy (G. Mustafa et al., 2016).

Molecular Docking and DFT Calculations

  • Computational studies, including molecular docking and density functional theory (DFT) calculations, have been conducted on related derivatives to understand their interactions and properties. These studies are crucial for the rational design of new drugs with improved efficacy and reduced side effects (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Mechanism of Action

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl] 4-(4,5-dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N2O4S/c1-24-16(14(18)15(19)23-24)27-11-5-7-13(8-6-11)29(25,26)28-12-4-2-3-10(9-12)17(20,21)22/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWIODLHJQZXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Cl)Cl)OC2=CC=C(C=C2)S(=O)(=O)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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